N-Acetyl-beta-alanine
Overview
Description
N-Acetyl-beta-alanine is an organic compound with the molecular formula C5H9NO3 . It is an abnormal amino acid metabolite formed in patients with isovaleric acidemia . It is derived from beta-alanine, an amino acid naturally present in foods like meats and dairy products .
Synthesis Analysis
Beta-alanine can be synthesized by bacteria, fungi, and plants, whereas animals need to obtain it from food . It plays various roles in the metabolism of animals, plants, and microorganisms . For example, beta-alanine is the direct synthesis precursor of pantothenic acid (vitamin B5), which is a component of the indispensable intracellular intermediate metabolites coenzyme A and acyl carrier protein . Biological methods have the advantages of product specificity, mild conditions, and simple processes, making them more promising production methods for beta-alanine .Molecular Structure Analysis
The molecular weight of N-Acetyl-beta-alanine is 131.13 . Its molecular formula is C5H9NO3 .Chemical Reactions Analysis
Beta-alanine plays various roles in the metabolism of animals, plants, and microorganisms . For example, beta-alanine is the direct synthesis precursor of pantothenic acid (vitamin B5), which is a component of the indispensable intracellular intermediate metabolites coenzyme A and acyl carrier protein .Physical And Chemical Properties Analysis
N-Acetyl-beta-alanine is an abnormal amino acid metabolite . It has a molecular weight of 131.13 and a molecular formula of C5H9NO3 .Scientific Research Applications
Medicine Synthesis
N-Acetyl-beta-alanine is used in the synthesis of pantothenic acid and calcium pantothenate , which are vital components in medicine. Pantothenic acid, also known as vitamin B5, is essential for synthesizing coenzyme A (CoA), crucial for fatty acid metabolism .
Enzymatic Studies
The compound serves as a substrate for the enzyme N-acetyl-beta-alanine deacetylase . This enzyme catalyzes the reaction that converts N-acetyl-beta-alanine into acetate and beta-alanine, which can be studied for various biochemical pathways .
Biotechnological Production
Japanese researchers have studied the one-step hydrolysis of β-aminopropionitrile to synthesize β-alanine, which could be applied to N-Acetyl-beta-alanine production processes .
Signal Transduction Research
Modifications involving beta-substituted alanine derivatives like N-Acetyl-beta-alanine can play a role in signal transduction by reactive oxygen species (ROS), providing a mechanism to reduce cysteine production capacity .
Microbial Cell Factories
Research has been conducted on producing beta-alanine from glucose using modified Escherichia coli strains. This could be extrapolated to the production of N-Acetyl-beta-alanine using similar biotechnological methods .
Mechanism of Action
Target of Action
The primary target of N-Acetyl-beta-alanine is the enzyme N-acetyl-beta-alanine deacetylase . This enzyme belongs to the family of hydrolases, which act on carbon-nitrogen bonds other than peptide bonds, specifically in linear amides .
Mode of Action
N-acetyl-beta-alanine interacts with its target enzyme, N-acetyl-beta-alanine deacetylase, through a chemical reaction. The enzyme catalyzes the conversion of N-acetyl-beta-alanine and water into acetate and beta-alanine . This reaction is a part of the beta-alanine metabolism .
Biochemical Pathways
N-acetyl-beta-alanine participates in the beta-alanine metabolism . It is involved in the synthesis of pantothenic acid (vitamin B5), which is a component of the indispensable intracellular intermediate metabolites coenzyme A and acyl carrier protein . The synthesis of beta-alanine occurs through the aspartic acid pathway, which is simple and efficient .
Pharmacokinetics
It is known that the compound is involved in the metabolism of animals, plants, and microorganisms . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of N-acetyl-beta-alanine results in the production of acetate and beta-alanine . Beta-alanine plays various roles in the metabolism of animals, plants, and microorganisms. For example, in animals, beta-alanine can bind with histidine to form muscle-derived active peptides such as myosin and carnosine, thereby enhancing muscle endurance and improving exercise capacity .
Action Environment
The action of N-acetyl-beta-alanine can be influenced by environmental factors. For instance, in plants, it was found that sunflower roots that were submerged for 24 hours had significantly lower absorption capacity for beta-alanine and would release more beta-alanine into the environment than under normal conditions . This suggests that beta-alanine in plants may be important for adaptation to stresses in the external environment such as hypoxia, flooding, or drought .
Safety and Hazards
N-Acetyl-beta-alanine is not recommended for food, drug, pesticide, or biocidal product use . It is advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . Some people have reported tingling of the skin after taking large doses of beta-alanine .
Future Directions
properties
IUPAC Name |
3-acetamidopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-4(7)6-3-2-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLLAWRMBZNPMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184343 | |
Record name | N-Acetyl-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-beta-alanine | |
CAS RN |
3025-95-4 | |
Record name | Acetyl-β-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3025-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetyl-beta-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003025954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3025-95-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32039 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | N-Acetyl-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-acetyl-β-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.260 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-ACETYL-BETA-ALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWH65K85HP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | N-Acetyl-beta-alanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061880 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the metabolic significance of N-Acetyl-beta-alanine?
A1: N-Acetyl-beta-alanine is a naturally occurring metabolite found in human plasma and stool. While its exact function remains unclear, research suggests a potential link between N-Acetyl-beta-alanine levels and diet quality. [] For instance, a study observed a positive association between N-Acetyl-beta-alanine levels and the Healthy Eating Index (HEI) score in both plasma and stool samples. [] This suggests that diet, and potentially gut microbiome activity, may influence the levels of this metabolite.
Q2: Is there an enzyme responsible for the deacetylation of N-Acetyl-beta-alanine?
A2: Yes, an enzyme called N-Acetyl-beta-alanine deacetylase catalyzes the removal of the acetyl group from N-Acetyl-beta-alanine. [] This enzyme is distinct from other deacetylases like acylase I, II, and III. [] While its specific role in N-Acetyl-beta-alanine metabolism needs further investigation, its presence highlights the dynamic regulation of this metabolite within biological systems.
Q3: How is N-Acetyl-beta-alanine synthesized in the laboratory?
A3: A synthetic method for producing N-Acetyl-beta-alanine nitrate has been patented. [] This method involves a two-step process. First, beta-alanine reacts with acetic anhydride in glacial acetic acid to produce N-acetyl-beta-alanine. This product is then reacted with nitric acid to form N-Acetyl-beta-alanine nitrate. This method boasts high yield and purity, with the added benefit of environmentally friendly practices as the byproducts can be reused. []
Q4: Does N-Acetyl-beta-alanine play a role in mercapturic acid metabolism?
A4: While not directly involved, an enzyme capable of N-deacetylating S-aryl and S-aralkylmercapturic acids has been isolated and characterized. [] This enzyme shares substrate specificity similarities with acylase III but remains distinct from N-Acetyl-beta-alanine deacetylase. [] This finding highlights the complexity of deacetylation processes within the body and warrants further investigation into potential overlaps between these metabolic pathways.
Q5: Are there any known genetic factors influencing N-Acetyl-beta-alanine levels?
A5: Research suggests a potential interaction between genetic variations and N-Acetyl-beta-alanine levels. [] One study found significant interactions between the HEI score and specific single nucleotide polymorphisms (SNPs) on the levels of certain metabolites, including N-Acetyl-beta-alanine. [] These findings underscore the intricate interplay between genes and diet in shaping an individual's metabolic profile.
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